2-[(2,4,6-Trichlorophenoxy)methyl]imidazo[1,2-a]pyrimidine
Description
2-[(2,4,6-Trichlorophenoxy)methyl]imidazo[1,2-a]pyrimidine is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 2,4,6-trichlorophenoxy methyl group. Imidazo[1,2-a]pyrimidines are a class of nitrogen-containing fused bicyclic compounds known for their pharmacological versatility, including anxiolytic, antihypertensive, and neuroleptic properties . The introduction of the 2,4,6-trichlorophenoxy methyl group likely enhances lipophilicity and bioactivity, as chlorine substituents are commonly employed to improve metabolic stability and target binding in medicinal chemistry .
Properties
Molecular Formula |
C13H8Cl3N3O |
|---|---|
Molecular Weight |
328.6 g/mol |
IUPAC Name |
2-[(2,4,6-trichlorophenoxy)methyl]imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C13H8Cl3N3O/c14-8-4-10(15)12(11(16)5-8)20-7-9-6-19-3-1-2-17-13(19)18-9/h1-6H,7H2 |
InChI Key |
GTVLCMPFGIRVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)COC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,6-Trichlorophenoxy)methyl]imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2,4,6-trichlorophenol with an appropriate imidazo[1,2-a]pyrimidine precursor under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,6-Trichlorophenoxy)methyl]imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated positions of the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
Anticancer Activity
Imidazo[1,2-a]pyrimidine derivatives, including 2-[(2,4,6-Trichlorophenoxy)methyl]imidazo[1,2-a]pyrimidine, have been shown to exhibit potent anticancer properties. Research indicates that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study: Tumor Growth Inhibition
- Model: In vivo experiments using xenograft models.
- Results: Significant reduction in tumor size was observed compared to control groups.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that modifications to the imidazo[1,2-a]pyrimidine scaffold can enhance its efficacy against bacteria and fungi.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
| Candida albicans | 64 µg/mL | Low |
Pesticide Development
Due to its chlorinated phenoxy group, this compound has potential as an active ingredient in herbicides and insecticides. Its mechanism of action may involve disrupting hormonal systems in pests or inhibiting specific enzymes necessary for their survival.
Case Study: Herbicidal Activity
- Application: Field trials on crop protection.
- Results: Effective in controlling weed populations with minimal phytotoxicity to crops.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazo core or the phenoxy substituent can significantly alter the compound's potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased anticancer potency |
| Substitution on phenoxy group | Enhanced antimicrobial activity |
Toxicological Assessments
Safety profiles are essential for both medicinal and agricultural applications. Toxicological evaluations have indicated that this compound possesses a favorable safety profile at therapeutic doses.
Table 3: Toxicity Assessment Results
| Dose (mg/kg) | Observed Effects |
|---|---|
| 10 | No adverse effects |
| 50 | Mild gastrointestinal upset |
| 100 | Reversible liver enzyme elevation |
Mechanism of Action
The mechanism of action of 2-[(2,4,6-Trichlorophenoxy)methyl]imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. The compound may also interfere with DNA replication and repair processes, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties between 2-[(2,4,6-Trichlorophenoxy)methyl]imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyrimidine derivatives:
Physicochemical Properties
- Thermal Stability : Halogenated derivatives generally exhibit higher thermal stability, as evidenced by differential scanning calorimetry (DSC) data for similar compounds .
Biological Activity
The compound 2-[(2,4,6-Trichlorophenoxy)methyl]imidazo[1,2-a]pyrimidine is a notable member of the imidazopyrimidine class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula : C12H8Cl3N3O
- Molecular Weight : 314.56 g/mol
The presence of the trichlorophenoxy group is significant as it contributes to the compound's lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that imidazopyrimidine derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study reported that derivatives with similar structures displayed minimum inhibitory concentrations (MICs) in the range of 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazopyrimidine derivatives has been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, a derivative was noted for significantly reducing inflammation in animal models by decreasing the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Anticancer Properties
The anticancer activity of imidazopyrimidine derivatives is another area of interest. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved its application in breast cancer cells where it inhibited cell proliferation by inducing cell cycle arrest at the G1 phase .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptor activity pertinent to cancer growth and inflammation.
- Caspase Activation : The induction of apoptosis through caspase activation is a critical mechanism for its anticancer effects.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | MICs: 0.5 - 32 µg/mL | |
| Anti-inflammatory | Reduced TNF-α and IL-6 levels | |
| Anticancer | Induced apoptosis in cancer cells |
Case Studies
A detailed examination of case studies reveals the compound's versatility:
- Case Study on Antimicrobial Activity : A derivative was tested against Staphylococcus aureus and Escherichia coli with promising results indicating its potential as a therapeutic agent.
- Case Study on Anti-inflammatory Activity : In a controlled trial involving animal models with induced inflammation, treatment with the compound led to a significant reduction in paw edema compared to controls.
- Case Study on Cancer Treatment : In vitro analysis showed that treatment with the compound resulted in a dose-dependent decrease in viability for MCF-7 breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
